molecular formula C19H16BrN3OS B2382553 3-bromo-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 396720-15-3

3-bromo-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No. B2382553
CAS RN: 396720-15-3
M. Wt: 414.32
InChI Key: FLHHPVOQAUWSBB-UHFFFAOYSA-N
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Description

3-bromo-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a chemical compound that has been studied for its potential as a therapeutic agent. This compound has been synthesized using various methods and has been found to have interesting biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Structural Analysis

  • Intermolecular Interactions and Structural Analysis : The synthesis and X-ray structure characterization of antipyrine derivatives, including 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, have been explored. These compounds exhibit significant intermolecular interactions, primarily stabilized by hydrogen bonds and π-interactions, highlighting their potential in various scientific applications (Saeed et al., 2020).

Chemical Synthesis Techniques

  • Microwave Promoted Synthesis : The base-catalyzed direct cyclization of 1-tolyl-3-aryl thioureas with 2-bromoacetone, facilitated by microwave irradiation, presents a cleaner and more efficient synthesis method for benzamide derivatives. This process demonstrates the advancement in synthesis techniques for complex compounds like 3-bromo-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide (Saeed, 2009).

Molecular Structure and Reactivity Studies

  • Pyrazole-1-carboxamides Structural Study : The study of the crystal structures of pyrazole N-substituted primary amides, including similar benzamide derivatives, offers insights into their molecular configuration and reactivity. Such studies are crucial for understanding the applications of 3-bromo-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide in various fields (Llamas-Saiz et al., 1999).

Applications in Drug Synthesis and Biological Activities

  • Synthesis of Novel Derivatives for Biological Activities : The synthesis of novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides, which share structural similarities with the compound , demonstrates the potential for developing new drugs with specific biological activities (Zhu et al., 2014).

Quantum Chemical Analysis

  • Quantum Chemical Studies of Pyrazole Derivatives : DFT calculations and QTAIM/NCIplot analyses on pyrazole derivatives provide deeper understanding of their quantum chemical properties. Such studies could be applied to 3-bromo-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide for predicting its reactivity and stability (Saeed et al., 2020).

Potential for Photovoltaic Applications

  • Photovoltaic Device Application : The synthesis of thieno[3,4-b]pyrazine-based monomers and their application in photovoltaic devices could provide a pathway for using 3-bromo-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide in energy-related applications (Zhou et al., 2010).

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound may also affect a wide range of biochemical pathways.

Pharmacokinetics

Similar compounds have been found to have good inhibitory effects with ic50 values ranging from 0057 ± 0003–3646 ± 0203 μM , suggesting that this compound may also have favorable pharmacokinetic properties.

Result of Action

A molecular simulation study of a similar compound showed potent in vitro antipromastigote activity, characterized by lower binding free energy (− 98 kcal/mol) . This suggests that this compound may also have significant molecular and cellular effects.

properties

IUPAC Name

3-bromo-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3OS/c1-12-5-2-3-8-17(12)23-18(15-10-25-11-16(15)22-23)21-19(24)13-6-4-7-14(20)9-13/h2-9H,10-11H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLHHPVOQAUWSBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C4=CC(=CC=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

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